![molecular formula C15H12N2O3 B3137837 1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 442531-57-9](/img/structure/B3137837.png)
1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (MBI-5-carboxylic acid) is a small molecule compound with a molecular weight of 291.37 g/mol and a chemical formula of C14H11N3O2. It is a member of the benzimidazole family and is used in research labs to study its biochemical and physiological effects. MBI-5-carboxylic acid has been used in laboratories for its ability to inhibit protein synthesis, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to inhibit influenza A .
Anti-inflammatory and Analgesic Activities
Some indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have shown anti-inflammatory and analgesic activities .
Antitubercular Activity
Indole derivatives have also been investigated for their antitubercular activity. For example, certain derivatives have shown in vitro activity against Mycobacterium tuberculosis .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties, which can be beneficial in various health conditions related to oxidative stress .
Anticancer Activity
Indole derivatives have shown potential in cancer treatment. They have been found to possess anticancer properties, making them a subject of interest in oncological research .
Inhibition of Linoleate Oxygenase Activity
Certain indole and imidazole derivatives have been found to inhibit the catalytic activity of rabbit ALOX15, a lipid peroxidizing enzyme. This enzyme has variable functionality in different cancer and inflammation models .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity against pathogenic bacteria such asKlebsiella pneumoniae and Escherichia coli . These compounds may target essential bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.
Mode of Action
It’s worth noting that related compounds have been found to inhibit xanthine oxidase, a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . This inhibition could potentially reduce the production of uric acid, which could be beneficial in conditions like gout .
Biochemical Pathways
If the compound does indeed inhibit xanthine oxidase as suggested by the activity of related compounds , it would impact purine metabolism. This could lead to a decrease in uric acid levels, potentially alleviating symptoms of gout.
Result of Action
If it does inhibit xanthine oxidase, it could potentially reduce the levels of uric acid in the body, which could be beneficial in managing conditions like gout .
Action Environment
It’s worth noting that the proton conduction of similar compounds has been found to be temperature- and humidity-dependent . This suggests that environmental conditions could potentially influence the activity of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid.
properties
IUPAC Name |
1-(2-methoxyphenyl)benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-14-5-3-2-4-13(14)17-9-16-11-8-10(15(18)19)6-7-12(11)17/h2-9H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWLCOROBOXDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208079 | |
Record name | 1-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid | |
CAS RN |
442531-57-9 | |
Record name | 1-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442531-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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